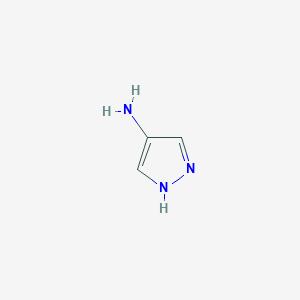

1H-Pyrazol-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINVSXSGNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182682 | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-26-4 | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazol 4 Amine and Its Functionalized Derivatives

Classical Approaches in Pyrazole (B372694) Synthesis Relevant to 4-Aminopyrazoles

Traditional methods for constructing the pyrazole core remain fundamental in accessing 4-aminopyrazole structures. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors or the functionalization of a pre-formed pyrazole ring.

The most prevalent classical strategy for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. uminho.pt This approach allows for the direct incorporation of various substituents onto the pyrazole core.

One key method is the reaction of hydrazines with β-dicarbonyl compounds that are suitably functionalized to yield a 4-amino group or a precursor. For example, the condensation of hydrazines with α,β-unsaturated ketones bearing an azido (B1232118) group at the α-position has been developed for the synthesis of tetrasubstituted 4-aminopyrazoles. chim.it Another important variation is the Thorpe-Ziegler cyclization, which utilizes dicyanohydrazones to construct the 4-aminopyrazole ring system in a one-pot procedure involving alkylation and subsequent cyclization. chim.itmdpi.com This method is effective for creating libraries of tetrasubstituted 4-aminopyrazoles. chim.it

The reaction of enaminonitriles with α-halo compounds can also afford 4-aminopyrazole derivatives. mdpi.com This process involves the initial alkylation of the enamine followed by a spontaneous intramolecular cyclization that incorporates the cyano group into the newly formed ring. mdpi.com

| Starting Materials | Key Reagent/Reaction Type | Product Type | Reference |

|---|---|---|---|

| Hydrazines and α-azido-α,β-unsaturated ketones | Condensation | Tetrasubstituted 4-aminopyrazoles | chim.it |

| Dicyanohydrazones and methyl bromoacetate | Thorpe-Ziegler Cyclization | Tetrasubstituted 4-aminopyrazoles | chim.it |

| Enaminonitriles and α-halo compounds (e.g., chloroacetonitrile) | Alkylation/Cyclization | Substituted 4-aminopyrazole-5-carbonitriles | mdpi.com |

| Arylhydrazones | Vilsmeier-Haack Reaction (POCl₃, DMF) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes (precursors) | nih.gov |

An alternative classical route involves the functionalization of a pre-existing pyrazole ring. The most common of these methods is the introduction of a nitro group at the C4 position, followed by its reduction to the desired amine. mdpi.com The nitration of pyrazoles is a well-established reaction, though it can sometimes lead to hazardous waste. mdpi.com Subsequent reduction of the resulting 4-nitropyrazole is typically achieved using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl).

This nitration-reduction sequence is a reliable, albeit sometimes indirect, pathway to the 4-aminopyrazole core. arkat-usa.org However, concerns over the use of potentially explosive nitrating agents or precursors in large-scale synthesis have prompted the development of alternative routes. google.com

Advanced and Multicomponent Synthetic Strategies

To improve efficiency, atom economy, and molecular diversity, modern synthetic chemistry has focused on developing advanced one-pot and multicomponent reactions for the synthesis of complex heterocyclic systems.

Domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer a powerful strategy for building complex 4-aminopyrazole derivatives. One such example is a one-pot procedure based on the alkylation of dicyanohydrazones followed by a Thorpe-Ziegler cyclization to yield polysubstituted 4-aminopyrazoles. chim.it

Multicomponent reactions (MCRs) are also highly effective. An efficient one-pot, three-component reaction involving aldehydes, phenylhydrazine, and malononitrile (B47326) has been developed to synthesize 5-aminopyrazole-4-carbonitriles, which are structurally related isomers of 4-aminopyrazoles. clockss.org Similarly, domino reactions of 3-methyl-5-aminopyrazole with pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) have been shown to regioselectively produce pyrazolo[3,4-b]pyridone systems. nuph.edu.ua Another one-pot strategy allows for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones by reacting 5-aminopyrazoles with azlactones. nih.gov These methods showcase the ability to rapidly construct fused heterocyclic systems from simple pyrazole precursors. nuph.edu.uanih.gov

| Reaction Type | Key Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Domino Reaction | 5-Aminopyrazoles, Azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| Domino Reaction | 3-Methyl-5-aminopyrazole, Pyrazole-4-carbaldehydes, Meldrum's acid | Reflux in 2-propanol | Pyrazolo[3,4-b]pyridone systems | nuph.edu.ua |

| Three-Component Domino Reaction | (Arylhydrazono)methyl-4H-chromen-4-one, Malononitrile, Primary amines | Et₃N, EtOH, room temperature | Pyrazolopyridines with chromane (B1220400) motif | nih.gov |

| One-Pot Domino Reaction | Arylglyoxals, Pyrazol-5-amines | p-TsOH, Microwave | Pyrazolo-fused 1,7-naphthyridines | nih.gov |

Reductive amination provides a direct and versatile method for synthesizing derivatives of 1H-pyrazol-4-amine, particularly those with N-substituted aminomethyl groups at the C4 position. This reaction involves the condensation of a pyrazole-4-carbaldehyde or a corresponding ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.com

This protocol is valuable for introducing a wide range of functionalized amino side chains. For instance, the direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various primary and secondary amines has been studied, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in dichloroethane found to be an effective reducing system. ineosopen.org NaBH(OAc)₃ and sodium cyanoborohydride (NaBH₃CN) are often the reagents of choice because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone, allowing the reaction to be performed in one pot. masterorganicchemistry.comyoutube.com

Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules through functionalization of its various reactive sites: the amino group, the pyrazole ring nitrogens, and the ring carbons. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, palladium-catalyzed N-arylation reactions have been used to functionalize the exocyclic amino group or the endocyclic ring nitrogens, with selectivity often controlled by the choice of catalyst, ligands, and reaction conditions. chim.it Copper-catalyzed methods, such as Ullmann and Chan-Lam couplings, have also been employed for the N-arylation of aminopyrazoles. chim.it

The amino group at the C4 position can be transformed into other functionalities. A key transformation is diazotization to form a pyrazolediazonium salt. nih.gov This intermediate can then undergo various reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl or heteroaryl moieties at the C4 position, providing a route to densely functionalized pyrazoles. nih.govacs.org This strategy highlights the utility of the 4-amino group as a handle for introducing significant molecular complexity. nih.gov

Alkylation and Arylation of the Pyrazole Nitrogen

The nitrogen atoms of the pyrazole ring offer key sites for functionalization through alkylation and arylation, which can significantly influence the molecule's properties.

N-Alkylation: A practical route to N1-alkyl-substituted 4-aminopyrazoles involves a two-step process starting from the commercially available 4-nitropyrazole. researchgate.net This precursor readily undergoes Mitsunobu reactions with a variety of primary and secondary alcohols to introduce the alkyl group at the N1 position. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords the desired 1-alkyl-4-aminopyrazole. researchgate.net This method avoids the use of potentially unstable or explosive precursors sometimes associated with other synthetic routes. google.com Direct N-alkylation of 4-nitroso-1H-pyrazoles using alkylating agents like benzyl (B1604629) halides or halocarboxylic acid esters has also been established, often employing superbasic conditions or reflux in acetone. researchgate.net

N-Arylation: Transition-metal-catalyzed cross-coupling reactions are the predominant methods for introducing aryl groups at the pyrazole nitrogen. Both palladium and copper-catalyzed N-arylation reactions have been developed. chim.it For instance, the palladium-catalyzed N-arylation of 3-aryl-1-tosyl-1H-pyrazol-5-amines with aryl bromides has been shown to produce a variety of N-arylated products in excellent yields. researchgate.net These reactions often demonstrate high regioselectivity, which is crucial when dealing with pyrazoles that have two available nitrogen atoms for substitution.

Table 1: Examples of N-Alkylation and N-Arylation Reactions for Pyrazole Derivatives This table is interactive. Click on the headers to sort.

| Reaction Type | Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| N-Alkylation | 4-Nitropyrazole | Primary/Secondary Alcohols, DEAD, PPh₃ | Mitsunobu Conditions | 1-Alkyl-4-nitropyrazole | researchgate.net |

| N-Alkylation | 4-Nitroso-1H-pyrazole | Benzyl halides, Halocarboxylic esters | Superbasic conditions or Reflux/Acetone | N1-Alkyl-4-nitrosopyrazole | researchgate.net |

| N-Arylation | 3-Aryl-1-tosyl-1H-pyrazol-5-amine | Aryl bromides | Palladium catalyst | N-Arylated pyrazol-5-amine | researchgate.net |

| N-Arylation | Aminopyrazoles | Aryl halides | Copper catalyst | N-Aryl aminopyrazole | chim.it |

Modifications at the Amino Group

The amino group at the C4 position is a versatile handle for introducing a wide range of functional groups through reactions such as acylation, sulfonylation, and reductive amination.

Acylation and Carbamate (B1207046) Formation: The 4-amino group can be readily acylated. For example, optimization of N-acylation with acetoacetic anhydride (B1165640) has been studied, showing high efficiency with a twofold excess of the anhydride without a solvent. researchgate.net Another approach involves converting the 4-aminopyrazolo[3,4-d]pyrimidine into an ethyl carbamate intermediate. This carbamate can then be reacted with various amino acids and amines to displace the ethoxy group, forming ureidopyrazolo[3,4-d]pyrimidines. nih.gov

Sulfonylation: The synthesis of sulfonamide derivatives from 4-aminopyrazoles is a common modification. researchgate.net The reaction is typically carried out by treating the aminopyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the corresponding N-sulfonylated product. proquest.com This method has been used to prepare various 4-tosylamino-1H-pyrazoles. proquest.com Copper-catalyzed methods have also been developed for the synthesis of N-pyrazolo-sulfonamides directly from a nitro-pyrazole and a sulfonyl hydrazide under microwave conditions. researchgate.net

Reductive Amination: Reductive amination provides a direct method for forming new C-N bonds at the amino group. This can be achieved in a one-pot, two-step process where the aminopyrazole is first condensed with an aldehyde (e.g., p-methoxybenzaldehyde) to form an intermediate N-pyrazolyl imine, which is then reduced in situ. researchgate.net This procedure can be performed under solvent-free conditions. researchgate.net The reductive amination of ferrocenylpyrazolecarbaldehydes with various amines has also been studied, with sodium triacetoxyborohydride in dichloroethane proving to be an effective reducing agent. ineosopen.org

Table 2: Selected Modifications of the 4-Amino Group in Pyrazoles This table is interactive. Click on the headers to sort.

| Modification Type | Pyrazole Substrate | Reagent(s) | Product | Ref |

|---|---|---|---|---|

| Acylation | Aminopyrazole | Acetoacetic anhydride | N-Acylated aminopyrazole | researchgate.net |

| Carbamate/Urea Formation | 4-Aminopyrazolo[3,4-d]pyrimidine | Ethyl chloroformate, then various amines | 4-Ureidopyrazolo[3,4-d]pyrimidines | nih.gov |

| Sulfonylation | 4-Amino-1H-pyrazoles | p-Toluenesulfonyl chloride | 4-Tosylamino-1H-pyrazoles | proquest.com |

| Reductive Amination | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, Reducing agent | N-Substituted aminopyrazole | researchgate.net |

Introduction of Substituents on the Pyrazole Ring

Direct functionalization of the pyrazole ring's carbon atoms, particularly at the C4 position, is a key strategy for synthesizing highly substituted derivatives.

Halogenation: The C4 position of the pyrazole ring is susceptible to electrophilic halogenation. researchgate.net Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) provides an effective, metal-free method for producing 4-halogenated pyrazole derivatives in moderate to excellent yields at room temperature. beilstein-archives.org In these reactions, DMSO can act as both a catalyst and a solvent. beilstein-archives.org Another green approach utilizes Oxone and sodium halide salts in water under ambient conditions. researchgate.net Electrochemical methods have also been developed for the selective halogenation of pyrazolones at the C4 position, avoiding the need for external oxidants. rsc.org

Nitration: The introduction of a nitro group, often a precursor to the amino group, is a fundamental transformation. The nitration of pyrazolin-5-ones at room temperature can be achieved using an Fe(NO₃)₃/NaNO₂ system, which shows selectivity for the 4-position even in the presence of other sensitive functional groups. researchgate.net The mechanism is presumed to involve the formation of an NO₂ free radical, which acts as the nitrating agent. researchgate.net The traditional method of nitrating pyrazoles often requires harsh acidic conditions, which modern methods aim to mitigate. mdpi.comresearchgate.net

Other Substitutions: The pyrazole ring can undergo other C-H functionalization reactions. For example, the C4-benzylation of 5-aminopyrazoles has been achieved using a squaric acid organocatalyst in water. researchgate.net This method demonstrates high chemoselectivity. researchgate.net Additionally, domino reactions have been developed for the synthesis of 4-sulfonyl pyrazoles in water, combining C-H sulfonylation and pyrazole annulation in a single process. acs.org

Table 3: Introduction of Substituents on the Pyrazole Ring This table is interactive. Click on the headers to sort.

| Substitution Type | Substrate | Reagent(s) | Position | Conditions | Ref |

|---|---|---|---|---|---|

| Halogenation | 3-Aryl-1H-pyrazol-5-amines | N-Halosuccinimide (NXS) | C4 | Room Temperature, DMSO | beilstein-archives.org |

| Halogenation | Pyrazoles | Oxone, NaX (X=Cl, Br) | C4 | Water, Ambient | researchgate.net |

| Nitration | Pyrazolin-5-ones | Fe(NO₃)₃ / NaNO₂ | C4 | Room Temperature | researchgate.net |

| Benzylation | 5-Aminopyrazoles | 2-Hydroxybenzyl alcohols | C4 | Squaric acid catalyst, Water | researchgate.net |

| Sulfonylation | Enaminones, Sulfonyl hydrazides | N/A (Domino Reaction) | C4 | Water | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. psu.eduyoutube.com

Green Solvents and Catalysts: A major focus of green pyrazole synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives, most notably water. thieme-connect.comthieme-connect.com Numerous procedures, including multicomponent reactions (MCRs), have been successfully adapted to aqueous media. researchgate.netlongdom.org For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through four-component reactions in water, sometimes facilitated by ultrasonic irradiation or microwave assistance, which can reduce reaction times and energy consumption. nih.gov

Recyclable catalysts, particularly magnetic nanoparticles (MNPs), are gaining prominence. researchgate.net Fe₃O₄-based nanocatalysts have been used for the synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org These catalysts are easily recovered using an external magnet and can be reused for multiple reaction cycles with minimal loss of activity, adhering to the principles of atom economy and waste prevention. rsc.orgrsc.org

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazoles This table is interactive. Click on the headers to sort.

| Feature | Traditional Approach | Green Chemistry Approach | Examples | Ref |

|---|---|---|---|---|

| Solvent | Often hazardous organic solvents (e.g., CCl₄, DMF) | Water, Ethanol, or solvent-free | Aqueous synthesis of pyrazoles | thieme-connect.comthieme-connect.com |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts (e.g., MNPs), organocatalysts, biocatalysts | Fe₃O₄@SiO₂ nanocatalysts, Squaric acid | researchgate.netresearchgate.netrsc.org |

| Energy | Often requires high temperatures and prolonged heating | Ambient temperature, Microwave irradiation, Sonication | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Methodology | Linear, multi-step synthesis with intermediates isolation | One-pot, multicomponent reactions (MCRs) | Four-component synthesis of pyrazolo[3,4-b]pyridines | longdom.orgresearchgate.net |

| Waste | Significant by-products and waste streams | High atom economy, minimal waste | Mechanochemical synthesis | rsc.org |

Chemical Reactivity and Mechanistic Aspects of 1h Pyrazol 4 Amine

Nucleophilic Characteristics of the 4-Amino Group

The exocyclic amino group at the C4 position of the 1H-pyrazole ring is a key determinant of the molecule's reactivity, imparting significant nucleophilic character. This nucleophilicity is primarily due to the lone pair of electrons on the nitrogen atom. However, the reactivity is modulated by the electronic properties of the pyrazole (B372694) ring itself. The amino group can readily participate in reactions with a wide range of electrophiles, most notably in acylation and alkylation reactions.

In acylation reactions , the 4-amino group acts as a potent nucleophile, attacking acylating agents such as acid chlorides or anhydrides. This leads to the formation of the corresponding N-acylated pyrazole derivatives. This transformation is fundamental in the synthesis of more complex molecules, including biologically active compounds where the amide linkage is a common structural motif.

Alkylation reactions also proceed via the nucleophilic attack of the 4-amino group on alkyl halides or other alkylating agents. The reaction typically yields secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. While the exocyclic amino group is generally the primary site of alkylation, competitive N-alkylation on the pyrazole ring can occur, particularly at the N1 position. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, direct N-alkylation of pyrazoles can be achieved using primary amines and diketones. acs.org The inherent nucleophilicity of the amino group is a result of its electron pair, though this can be moderated by delocalization into the aromatic ring. msu.edu

The table below summarizes typical nucleophilic reactions of the 4-amino group.

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-(1H-Pyrazol-4-yl)acetamide |

| Alkylation | Methyl Iodide | N-Methyl-1H-pyrazol-4-amine |

Electrophilic Aromatic Substitution on the 1H-Pyrazole Ring

The 1H-pyrazole ring is an electron-rich aromatic system, and the presence of the electron-donating 4-amino group further enhances its reactivity towards electrophiles. Electrophilic aromatic substitution (EAS) is a characteristic reaction of this system. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The amino group is a powerful activating group and directs incoming electrophiles primarily to the C5 position, which is ortho to the amino group and adjacent to the N1-H.

Halogenation is a common EAS reaction for pyrazoles. The reaction of 1H-pyrazol-4-amines with halogenating agents like N-halosuccinimides (NCS, NBS, NIS) typically results in the regioselective introduction of a halogen atom at the C5 position. researchgate.netbeilstein-archives.org For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides proceeds efficiently at room temperature, providing a metal-free route to 4-halogenated pyrazole derivatives. beilstein-archives.org

Nitration of the pyrazole ring can also be achieved, leading to the introduction of a nitro group. The conditions for nitration must be carefully controlled, as the amino group is sensitive to strong oxidizing acids. Nitration of pyrazole derivatives often occurs at the C4 position if it is unsubstituted, but in 4-aminopyrazole, substitution is directed elsewhere. For instance, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid leads to nitration at the C4 position of the pyrazole ring and the para-position of the phenyl group. mdpi.com The reduction of such nitro-pyrazoles is a common route to synthesizing 4-aminopyrazoles. nih.gov

Friedel-Crafts reactions on pyrazoles are also known. While strong Lewis acids like AlCl3 can sometimes lead to complexation with the heterocyclic nitrogen atoms, acylation at the C4-position of suitably substituted pyrazoles has been reported using reagents like acetic anhydride (B1165640) or acetyl chloride, sometimes with milder catalysts like TiCl4 or SnCl4. researchgate.netyoutube.com

The table below summarizes key electrophilic aromatic substitution reactions on the 1H-pyrazol-4-amine scaffold.

| Reaction Type | Reagent Example | Position of Substitution | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-1H-pyrazol-4-amine |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-1H-pyrazol-4-amine |

| Acylation | Acetyl Chloride / Lewis Acid | C5 | 1-(5-Amino-1H-pyrazol-4-yl)ethan-1-one |

Condensation Reactions Involving the this compound Moiety

This compound is a valuable building block for the synthesis of fused heterocyclic systems through condensation reactions. These reactions typically involve the nucleophilic character of both the 4-amino group and a carbon atom of the pyrazole ring (often C5), which react with bifunctional electrophiles like 1,3-dicarbonyl compounds or their equivalents.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . This is often achieved by reacting a 5-aminopyrazole derivative (isomeric to 4-aminopyrazole, but illustrates the principle) with a 1,3-dicarbonyl compound. url.edu The reaction proceeds through a sequence of condensation and cyclization steps. rsc.org Similarly, this compound can react with α,β-unsaturated carbonyl compounds. The mechanism is thought to involve a Michael addition of a ring carbon (C5) to the unsaturated system, followed by an attack of the amino group on the carbonyl carbon, cyclization, and subsequent water elimination and oxidation to form the aromatic pyrazolo[3,4-b]pyridine core. nih.gov

Another important application is the synthesis of pyrazolo[3,4-d]pyrimidines . These fused systems are synthesized by the cyclization of an ortho-amino ester or amino-nitrile pyrazole derivative. nih.gov For instance, the cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov The reaction involves the nucleophilic attack of the amino group on the nitrile carbon, leading to cyclization.

The Knorr pyrazole synthesis, a classic method, involves the condensation of a β-ketoester with a hydrazine (B178648). organic-chemistry.org While not a direct reaction of this compound itself, related condensation strategies are central to building the pyrazole core, which can then be functionalized to the 4-amino derivative.

The table below provides examples of condensation reactions leading to fused heterocycles.

| Reactant 1 | Reactant 2 (Electrophile) | Fused Heterocyclic Product |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine derivative |

| 4-Amino-1H-pyrazole-5-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidine derivative |

| This compound | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine derivative |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction chemistry of this compound and its derivatives is crucial for both its synthesis and further transformation.

Oxidation pathways can involve either the pyrazole ring system or the amino substituent. In the synthesis of fused systems like pyrazolo[3,4-b]pyridines from condensation reactions, a final oxidation step is often required to achieve the fully aromatic product. nih.gov This oxidation can occur spontaneously in the presence of air or can be facilitated by an oxidizing agent. The pyrazole ring itself is generally stable to oxidation, but the amino group can be susceptible. The pyrazole moiety is known to have antioxidant properties, capable of mitigating lipid peroxidation. nih.gov

Reduction pathways are particularly important for the synthesis of this compound itself. A common synthetic route involves the nitration of a pyrazole ring, followed by the chemical reduction of the nitro group to an amino group. mdpi.com For example, 4-nitro-1-phenylpyrazole can be electrochemically reduced to the corresponding hydroxylamine, which then undergoes an in situ transformation to 5-chloro-1-phenyl-1H-pyrazol-4-amine. nih.gov Various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl), are effective for this transformation.

| Reaction Type | Substrate | Reagents/Conditions | Product |

| Oxidation | Dihydropyrazolopyridine intermediate | Air, or mild oxidizing agent | Aromatic Pyrazolo[3,4-b]pyridine |

| Reduction | 4-Nitro-1H-pyrazole derivative | H₂/Pd-C or Sn/HCl | This compound derivative |

Transition Metal-Catalyzed Transformations of this compound Derivatives

In recent years, transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.org Derivatives of this compound, particularly halo-substituted pyrazoles, are excellent substrates for these powerful bond-forming reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has been successfully applied to 4-halo-1H-pyrazoles to synthesize a variety of 4-amino- and 4-alkylaminopyrazole derivatives. nih.govresearchgate.netresearchgate.net The choice of catalyst (palladium or copper) and ligand is crucial and can depend on the nature of the amine. For instance, Pd(dba)₂-catalyzed reactions are often suitable for aryl or bulky amines, while CuI-catalyzed reactions can be more effective for alkylamines that possess a β-hydrogen. nih.govnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds between an organoboron compound and an organic halide. 4-Halo-1H-pyrazol-4-amine derivatives can be coupled with various boronic acids to introduce aryl or vinyl substituents at the C4 position. acs.orgunivie.ac.at

The Sonogashira coupling is another palladium-catalyzed reaction, co-catalyzed by copper, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl groups onto the pyrazole ring, providing access to a diverse range of functionalized pyrazoles from 4-halo-1H-pyrazol-4-amine precursors. univie.ac.atrsc.org These reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of complex molecules for various applications. acs.org

The table below highlights important transition metal-catalyzed reactions involving pyrazole derivatives.

| Reaction Name | Catalyst System (Example) | Substrate 1 (Pyrazole) | Substrate 2 | Bond Formed | Product Example |

| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1H-pyrazol-4-amine derivative | Aniline | C4-N | N-Phenyl-1H-pyrazol-4-amine derivative |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 4-Bromo-1H-pyrazol-4-amine derivative | Phenylboronic acid | C4-C(Aryl) | 4-Phenyl-1H-pyrazol-4-amine derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | 4-Iodo-1H-pyrazol-4-amine derivative | Phenylacetylene | C4-C(Alkynyl) | 4-(Phenylethynyl)-1H-pyrazol-4-amine derivative |

Advanced Analytical and Spectroscopic Characterization of 1h Pyrazol 4 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "1H-Pyrazol-4-amine" and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. researchgate.netnih.govnih.govslideshare.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov The chemical shifts of the carbon atoms in the pyrazole (B372694) ring are indicative of their electronic environment. For example, the carbon atom attached to the amino group (C4) will have a different chemical shift compared to the other ring carbons. One- and two-dimensional NMR experiments such as DEPT, HSQC, and HMBC are often used for the complete assignment of all carbon resonances. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for "this compound" Derivatives

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Pyrazole C-H | 7.0 - 8.5 | 110 - 140 |

| NH₂ | 3.5 - 5.5 (broad) | - |

| Pyrazole C-NH₂ | - | 135 - 150 |

| Other Pyrazole C | - | 100 - 130 |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the "this compound" core structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of "this compound" compounds and for gaining insights into their structure through fragmentation analysis. researchgate.netnih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for these molecules.

The mass spectrum of a "this compound" derivative will show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the molecular weight of the compound. researchgate.net This information is critical for confirming the identity of the synthesized molecule.

Fragmentation analysis provides a molecular fingerprint and helps to confirm the connectivity of atoms. For pyrazole-containing compounds, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. The fragmentation pattern of aliphatic amines is often dominated by alpha-cleavage. libretexts.orgmiamioh.edu The analysis of these fragment ions allows for the detailed structural characterization of the molecule. researchgate.netresearchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of "this compound" Derivatives

| Fragment Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| [M-N₂H]⁺ | Cleavage of the N-N bond in the pyrazole ring |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and the specific structure of the "this compound" derivative.

Vibrational Spectroscopy (FTIR, Raman) in Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in "this compound" compounds. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.

The FTIR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is usually observed around 1600-1650 cm⁻¹. The pyrazole ring itself has characteristic C-H, C=N, and C=C stretching and bending vibrations.

Raman spectroscopy provides complementary information to FTIR. mdpi.comresearchgate.net While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing nonpolar bonds and symmetric vibrations. mdpi.com For "this compound," Raman spectroscopy can be used to probe the vibrations of the pyrazole ring and any aromatic substituents.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for "this compound"

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Amine (NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | 1600 - 1650 |

| Pyrazole Ring | C-H Stretch | 3000 - 3150 | 3000 - 3150 |

| Pyrazole Ring | C=N Stretch | 1500 - 1600 | 1500 - 1600 |

| Pyrazole Ring | C=C Stretch | 1450 - 1550 | 1450 - 1550 |

| Pyrazole Ring | Ring Breathing | - | 900 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For "this compound" and its derivatives, single-crystal X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.govmdpi.com

The crystal structure of "5-Chloro-1-phenyl-1H-pyrazol-4-amine" reveals that the pyrazole and phenyl rings are inclined to each other. nih.govnih.gov In the solid state, molecules of "this compound" derivatives are often connected through hydrogen bonds, forming chains or more complex three-dimensional networks. nih.govnih.gov For example, in "5-Chloro-1-phenyl-1H-pyrazol-4-amine," amino-pyrazole N—H⋯N hydrogen bonds link the molecules. nih.govnih.gov

Table 4: Representative Crystallographic Data for a "this compound" Derivative

| Parameter | Value for 5-Chloro-1-phenyl-1H-pyrazol-4-amine |

| Chemical Formula | C₉H₈ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

Data obtained from the crystallographic study of 5-Chloro-1-phenyl-1H-pyrazol-4-amine. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation of "this compound" compounds from reaction mixtures and for the assessment of their purity. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. acs.orgresearchgate.netresearchgate.net

Reverse-phase HPLC, often using a C18 column, is a common approach for the analysis of pyrazole derivatives. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

For chiral "this compound" derivatives, enantioselective HPLC methods using chiral stationary phases can be developed to separate the enantiomers. acs.orgresearchgate.net

Table 5: Representative HPLC Method Parameters for a "this compound" Derivative

| Parameter | Value for (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] |

| Column | Luna 5µ C18(2) 250 × 4.80 mm |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 237 nm |

| Retention Time | 7.3 min |

Data from a study on a pyrazolone derivative, demonstrating a typical HPLC method. researchgate.net

Biological Activities and Molecular Mechanisms of 1h Pyrazol 4 Amine and Its Analogs

Anticancer and Antiproliferative Potentials

Derivatives built upon the 1H-pyrazol-4-amine core have been extensively investigated for their anticancer properties. mdpi.comijpsjournal.comresearchgate.netsrrjournals.com These compounds exert their effects by targeting key enzymes involved in cell cycle regulation and signal transduction, leading to the inhibition of cancer cell growth and induction of apoptosis. The versatility of the pyrazole (B372694) ring allows for structural modifications that can enhance potency and selectivity for various therapeutic targets. researchgate.net

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers. mdpi.com Analogs of this compound have emerged as potent inhibitors of these enzymes, particularly CDK2.

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed through bioisosteric replacement of a phenylsulfonamide moiety. nih.govnih.gov Within this series, compound 15 was identified as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.govnih.gov This compound also showed a degree of selectivity over other tested CDKs. nih.govnih.gov Mechanistic studies revealed that compound 15 reduced the phosphorylation of the retinoblastoma (Rb) protein and induced cell cycle arrest at the S and G2/M phases, ultimately leading to apoptosis in ovarian cancer cells. nih.govnih.gov Another analog, compound 14 , also displayed potent inhibition of CDK2 and CDK5 with Kᵢ values of 0.007 µM and 0.003 µM, respectively. nih.gov

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has also been utilized to target CDK16, a member of the CDK family associated with breast, prostate, and cervical cancers. mdpi.com While the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib act by blocking the G1 to S phase transition, pyrazole-based inhibitors show potential across a wider range of CDKs. mdpi.com

Table 1: CDK Inhibitory Activity of this compound Analogs

| Compound | Target | Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 µM | nih.govnih.gov |

| Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.007 µM | nih.gov |

| Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK5 | 0.003 µM | nih.gov |

The MAPK signaling pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. news-medical.net The p38 MAP kinase, in particular, is involved in inflammatory responses and stress signaling. A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase. nih.gov

X-ray crystallography revealed that these inhibitors bind to the ATP binding pocket of p38α. nih.gov A key interaction contributing to their selectivity is a unique hydrogen bond formed between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106 in the enzyme. nih.gov Optimization of this series led to the identification of RO3201195 (S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone), an orally bioavailable and highly selective p38 inhibitor that was advanced into Phase I clinical trials. nih.gov

EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. It is a well-established target in cancer therapy. mdpi.com Pyrazole derivatives have been successfully developed as EGFR inhibitors. nih.govresearchgate.netdovepress.com

A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to target EGFR. semanticscholar.org Among these, compound 12b was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). semanticscholar.org Notably, compound 12b was 2.4-fold more potent against EGFRT790M (IC₅₀ = 0.236 µM) than the established drug erlotinib (IC₅₀ = 0.563 µM). semanticscholar.org Another pyrazole derivative, compound 29 , also showed high inhibitory activity against EGFR (IC₅₀ = 0.21 µM) and HER-2 (IC₅₀ = 1.08 µM). nih.gov

Table 2: EGFR Inhibitory Activity of this compound Analogs

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRT790M | 0.236 µM | semanticscholar.org |

| Erlotinib (Reference) | EGFRT790M | 0.563 µM | semanticscholar.org |

| Compound 29 (Pyrazole derivative) | EGFR | 0.21 µM | nih.gov |

| Compound 29 (Pyrazole derivative) | HER-2 | 1.08 µM | nih.gov |

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. researchgate.netnih.gov Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. researchgate.net The pyrazol-4-yl urea derivative, AT9283 , was identified as a potent, multitargeted inhibitor with significant activity against Aurora A and Aurora B (IC₅₀ ≈ 3 nM). acs.org This compound also inhibits other kinases like JAK2 and Abl (T315I). acs.org

Another compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) , was identified as a potent and selective inhibitor of Aurora kinase A. mdpi.com Additionally, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a core component of the Aurora kinase inhibitor Tozasertib . mdpi.com

Table 3: Aurora Kinase Inhibitory Activity

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| AT9283 | Aurora A/B | ~3 nM | acs.org |

Casein kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes, and its delta (δ) and epsilon (ε) isoforms have been implicated in neurodegenerative diseases and cancer. nih.govsemanticscholar.org A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and evaluated as inhibitors of a panel of disease-relevant kinases. nih.gov

The results showed that two compounds, 3c and 3d , inhibited CK1δ/ε with some selectivity over other related kinases. nih.gov Further investigation revealed that compound 3c also demonstrated selective cytotoxic activity against the PANC-1 pancreatic cancer cell line. nih.gov These findings establish N-(1H-pyrazol-3-yl)quinazolin-4-amines as valuable lead molecules for developing CK1δ/ε inhibitors for cancer treatment. nih.gov

Consistent with their kinase inhibitory activity, this compound analogs have demonstrated broad cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

The potent CDK2 inhibitor, compound 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine), displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.govnih.gov Against the A2780 ovarian cancer cell line, it had a GI₅₀ of 0.158 µM. nih.gov

A pyrazole derivative of usnic acid showed potent activity against HeLa cervical cancer cells and was more effective against MCF-7 breast cancer cells than previously studied analogs. nih.gov The CK1δ/ε inhibitor, compound 3c , showed selective cytotoxicity against the PANC-1 pancreas ductal adenocarcinoma cell line. nih.gov Other pyrazole derivatives have shown significant cytotoxic activity against HeLa and MCF-7 cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. ijpsjournal.comsrrjournals.comnih.gov

Table 4: Cytotoxicity of this compound Analogs Against Cancer Cell Lines

| Compound/Derivative Series | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | A2780 (Ovarian) | 0.158 µM (GI₅₀) | nih.gov |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | Panel of 13 lines | 0.127–0.560 μM (GI₅₀) | nih.gov |

| Compound 3c (N-(1H-pyrazol-3-yl)quinazolin-4-amine) | PANC-1 (Pancreatic) | Selectively cytotoxic | nih.gov |

| Compound 29 (Pyrazole derivative) | MCF-7 (Breast) | 0.30 µM (IC₅₀) | nih.gov |

| Pyrazole derivative of usnic acid | HeLa (Cervical) | Potent activity | nih.gov |

| Pyrazole derivative of usnic acid | MCF-7 (Breast) | Potent activity | nih.gov |

Cell Cycle Arrest and Apoptosis Induction Pathways

Derivatives of this compound have been identified as potent agents capable of inducing cell cycle arrest and apoptosis in cancer cells through various molecular pathways. Mechanistic studies reveal that these compounds often target key regulators of the cell division cycle, leading to the cessation of proliferation and initiation of programmed cell death.

One significant mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is a crucial enzyme for the G1-to-S phase transition and DNA replication. nih.govnih.gov For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity. The lead compound from this series, compound 15 , was found to arrest ovarian cancer cells at the S and G2/M phases of the cell cycle. nih.gov This cell cycle blockade was associated with a reduction in the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. nih.gov Similarly, other pyrazole analogs have been shown to induce significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.gov

In addition to cell cycle arrest, these pyrazole analogs are effective inducers of apoptosis. Treatment of ovarian cancer cells (A2780 and OVCAR5) with compound 15 led to a substantial increase in apoptotic cells. nih.gov Other pyrazoline derivatives, such as compound 21 , were also found to increase the proportion of cells in the sub-G0/G1 phase, a hallmark of apoptosis, in human acute leukemia cell lines (K562 and Jurkat). researchgate.net This compound was observed to cause S-phase arrest in Jurkat cells and induce morphological changes characteristic of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine. researchgate.net

The apoptotic effects of these compounds are often mediated through the intrinsic, or mitochondrial, pathway. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can downregulate the anti-apoptotic protein Bcl-2. nih.gov Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis. nih.gov By inhibiting Bcl-2, these pyrazole compounds render cancer cells more susceptible to programmed cell death. nih.gov Furthermore, these derivatives were found to significantly increase the expression of pro-apoptotic genes, including BAX, p53, and Caspase-3. nih.gov BAX promotes the release of cytochrome c from mitochondria, which in turn activates the caspase cascade, with Caspase-3 acting as a key executioner of apoptosis. nih.govmdpi.com The upregulation of the tumor suppressor protein p53 suggests that these compounds may also enhance the cellular response to DNA damage, further promoting apoptosis. nih.gov A novel pyrazole derivative, PTA-1 , also demonstrated the ability to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells, as evidenced by caspase-3/7 activation and DNA fragmentation. mdpi.com

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway | Key Molecular Targets |

|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | Ovarian cancer (A2780, OVCAR5) | Arrest at S and G2/M phases nih.gov | Induction of apoptosis nih.gov | CDK2, Retinoblastoma (Rb) protein nih.gov |

| Pyrazole-carbonitrile analog (4 ) | Colon cancer (HCT-116) | Arrest at G1 phase nih.gov | Promotion of apoptosis nih.gov | CDK2 nih.gov |

| 1,3,5-triphenyl-4,5-dihydro-pyrazole (21 ) | Leukemia (K562, Jurkat) | S-phase arrest, increase in sub-G0/G1 researchgate.net | Intrinsic pathway (mitochondrial damage) researchgate.net | Bax/Bcl-2 ratio researchgate.net |

| 1,3,5-trisubstituted-1H-pyrazoles | Breast (MCF-7), Lung (A549), Prostate (PC3) | Not specified | Bcl-2 inhibition, upregulation of pro-apoptotic genes nih.gov | Bcl-2, BAX, p53, Caspase-3 nih.gov |

| PTA-1 | Breast cancer (MDA-MB-231) | G2/M arrest mdpi.com | Induction of apoptosis mdpi.com | Caspase-3/7 mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Analogs of this compound are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.gov These compounds can influence inflammatory processes by targeting key enzymes and signaling pathways involved in the inflammatory response. sciencescholar.us

Modulation of Inflammatory Mediators

A primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. sciencescholar.us COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. sciencescholar.us

In addition to COX inhibition, certain pyrazole and pyrazoline derivatives have been shown to inhibit lipoxygenase (LOX). nih.gov LOX is another critical enzyme in the inflammatory cascade, responsible for producing leukotrienes, which are involved in various inflammatory conditions. For example, the pyrazoline compound 2g was identified as a potent LOX inhibitor with an IC50 value of 80 µM. nih.gov

The anti-inflammatory activity of these compounds has been validated in various in vivo models. Pyrazole analogs have demonstrated the ability to reduce edema formation, a cardinal sign of inflammation. nih.gov In the carrageenin-induced rat paw edema assay, a standard model for acute inflammation, pyrazoline derivatives 2d and 2e showed potent anti-inflammatory effects. nih.gov Furthermore, 4-(arylchalcogenyl)-1H-pyrazoles demonstrated significant anti-inflammatory activity in both formalin-induced paw edema and croton oil-induced ear edema tests. nih.gov These findings underscore the ability of pyrazole-based compounds to modulate the production and action of key inflammatory mediators, thereby alleviating inflammatory responses.

Specific Target Interactions in Inflammatory Pathways

The immunomodulatory and anti-inflammatory effects of this compound analogs are also attributed to their interaction with specific protein kinases within inflammatory signaling pathways. A key target is the p38 mitogen-activated protein kinase (MAPK), which plays a central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.govnih.gov Certain pyrazole and imidazo-pyrazole compounds have been shown to interfere with p38MAPK phosphorylation, thereby inhibiting downstream inflammatory signaling. nih.gov

Another critical target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine-threonine kinase essential for signal transduction downstream of toll-like receptors (TLRs) and the IL-1 receptor. nih.gov These receptors are fundamental to the innate immune response, and their activation leads to the expression of inflammatory genes. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of IRAK4. By blocking IRAK4 activity, these compounds can effectively suppress the signaling that leads to inflammatory cytokine production, making them attractive candidates for treating a range of inflammatory diseases. nih.gov

Table 2: Anti-inflammatory Targets of this compound Analogs

| Compound/Analog Class | Specific Target | Pathway/Mediator Affected | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-pyrazoles | Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | sciencescholar.us |

| Pyrazoline derivatives | Lipoxygenase (LOX) | Leukotriene synthesis | nih.gov |

| Pyrazole/Imidazo-pyrazole compounds | p38 Mitogen-Activated Protein Kinase (p38MAPK) | Pro-inflammatory cytokine production (TNF-α, IL-1) | nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Toll-like receptor (TLR) / IL-1R signaling | nih.gov |

Antimicrobial Efficacy

The pyrazole scaffold, including this compound derivatives, is a well-established pharmacophore in the development of new antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including multidrug-resistant (MDR) strains. nih.govnih.gov

Antibacterial Activity Studies

Numerous studies have confirmed the antibacterial potential of pyrazole analogs against both Gram-positive and Gram-negative bacteria. For example, newly synthesized mono- and bis-pyrazole derivatives showed significant activity, with one compound exhibiting a larger inhibition diameter (30 mm) against Pseudomonas aeruginosa than the antibiotic Streptomycin. mdpi.com Halogenoaminopyrazole derivatives have shown potent activity against Bacillus subtilis with minimum inhibitory concentration (MIC) values as low as 0.007 µg/mL. nih.gov

A significant advantage of some pyrazole derivatives is their efficacy against multidrug-resistant bacteria. nih.gov A nanotechnologically manipulated pyrazole, 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232 ), displayed potent, rapid bactericidal activity against a wide range of clinical isolates, including colistin-resistant MDR P. aeruginosa and carbapenemase-producing Klebsiella pneumoniae. nih.gov The mechanism of action for some pyrazole-based compounds involves the inhibition of essential bacterial enzymes. Certain pyrazole-thiophene hybrids have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two validated targets for antibacterial agents. acs.org

Other modifications, such as the synthesis of pyrazole-containing Schiff bases and benzimidazole-pyrazole hybrids, have also yielded compounds with good antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. nih.govscispace.comscielo.org.co

Antifungal Activity Investigations

Analogs of this compound have also been extensively investigated for their antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, structurally related to the commercial fungicide boscalid, exhibited excellent activity against a panel of seven phytopathogenic fungi. nih.gov One derivative, 9m , was found to be more potent than boscalid. nih.gov Similarly, other pyrazole carboxamide derivatives showed notable activity against fungi such as Alternaria porri and Rhizoctonia solani. nih.gov

The antifungal activity of these compounds extends to human fungal pathogens as well. Pyrazole derivatives have shown a wide spectrum of activity against Aspergillus fumigatus and Candida albicans. researchgate.net In one study, a pyrazole derivative displayed 105% of the antifungal activity of ketoconazole against A. fumigatus. researchgate.net Hybrid molecules incorporating pyrazole and thiazol-4-one/thiophene moieties were active against C. albicans isolates, with MIC values ranging from 0.22 to 0.25 μg/mL. acs.org Furthermore, newly synthesized 1,3-diphenyl-1H-pyrazol-4-yl derivatives showed good antifungal activity against several Candida species, including C. albicans, C. tropicalis, and C. krusei. mdpi.com

Table 3: Antimicrobial Activity of Selected this compound Analogs

| Compound/Analog Class | Target Organism(s) | Type of Activity | Reported Efficacy (MIC, Inhibition Zone, etc.) |

|---|---|---|---|

| Halogenoaminopyrazoles | Bacillus subtilis | Antibacterial | MIC: 0.007–0.062 µg/mL nih.gov |

| CR232 (nanoparticle formulation) | MDR P. aeruginosa, K. pneumoniae | Antibacterial | MIC: 0.36–2.89 µM nih.gov |

| Pyrazole-thiophene hybrids | S. aureus, S. epidermidis, C. albicans | Antibacterial, Antifungal | MIC: 0.22–0.25 μg/mL acs.org |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Phytopathogenic fungi | Antifungal | Higher activity than boscalid nih.gov |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | Aspergillus fumigatus, Candida albicans | Antifungal | Up to 105% activity of ketoconazole researchgate.net |

| 1,3-Diphenyl-1H-pyrazol-4-yl-dihydrooxazoles | Candida species (C. albicans, C. tropicalis) | Antifungal | Good activity reported mdpi.com |

Antiviral Properties

Derivatives of this compound have demonstrated notable antiviral activities against a range of RNA and DNA viruses. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their ability to inhibit viral replication. Many of these compounds were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov Notably, the potency and selectivity of these derivatives showed a significant improvement when compared to reference inhibitors like 6-azauridine and ribavirin. nih.gov

Further studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines revealed that their antiviral activity extended to other members of the Flavivirus genus, including Dengue virus type 2 (DENV-2). nih.gov The potency against DENV-2 was observed to be higher than against other tested Flaviviridae family viruses. nih.gov In contrast, the replication of West Nile Virus (WNV) was only marginally affected by a few of these compounds. nih.gov

The structural characteristics of these pyrazole analogs play a crucial role in their antiviral efficacy. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline scaffold was found to completely abolish the anti-RSV activity and either reduce or eliminate the potency against YFV. nih.gov However, this modification led to an interesting shift in activity, as several of these p-methoxy analogs demonstrated the ability to interfere with Bovine Viral Diarrhea Virus (BVDV) replication, with some showing potency comparable or even superior to ribavirin. nih.gov

Time-of-addition experiments with compound 7e, a member of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline series, on BHK-21 cells infected with YFV, indicated that the compound achieved the highest reduction in virus titer when added 2 hours post-infection, with this effect being maintained for up to 4 hours post-infection. nih.gov This suggests that the compound may target a post-entry step in the viral replication cycle.

The pyrazole ring system, with its planar structure and significant electron density around the nitrogen atoms, allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including antiviral properties against viruses such as HIV, HCV, and HSV-1. nih.gov

Table 1: Antiviral Activity of Selected this compound Analogs

| Compound | Virus | Activity | Reference |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p) | YFV, RSV | Interfered with replication in the micromolar range | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines (1a-d, 1g-i, 1k-o) | DENV-2 | Potent inhibition of replication | nih.gov |

| N-((3-phenyl-1-(p-methoxyphenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (8a-l) | BVDV | Comparable or better potency than ribavirin (for some analogs) | nih.gov |

Antitubercular Activity

Several analogs of this compound have been investigated for their potential as antitubercular agents. A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the tested compounds, compounds 5a, 5i, and 5j demonstrated potent activity against the H37Rv strain. nih.gov Specifically, compounds 5e, 5g, 5m, and 5h exhibited significant antitubercular activity with Minimum Inhibitory Concentrations (MIC) of 3.12 µg/ml, 6.25 µg/ml, 6.25 µg/ml, and 12.5 µg/ml, respectively. nih.gov

Another class of pyrazole derivatives, the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, has also been identified as a potential lead for tuberculosis treatment. researchgate.net Modifications to this core scaffold, particularly at the R² and R³ positions, have led to substantial improvements in antitubercular activity. researchgate.net For instance, compounds P24 and P25 retained their activity in the presence of protein and were found to be 8-fold more potent than the initial hit compound. researchgate.net

Furthermore, 2-pyrazolylpyrimidinones have been explored for their antitubercular properties. Structure-activity relationship (SAR) studies revealed that the pyrimidinone amide NH is essential for activity, likely participating in hydrogen bond interactions with the target. frontiersin.org An appropriately substituted pyrazole moiety was also found to be critical for maintaining antitubercular activity, as replacing it with other 5-membered rings like triazole or imidazole resulted in a considerable loss of potency. frontiersin.org

In a different approach, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv. ijsdr.orgmdpi.com Compounds 9i, 9k, 9l, 9o, and 9p were identified as the most effective agents in this series. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the mycobacterial enoyl reductase (InhA). ijsdr.orgmdpi.com

Table 2: Antitubercular Activity of Selected this compound Analogs

| Compound Series | Target Organism | Notable Compounds and Activity | Reference |

| Pyrazole-4-carboxamides | Mycobacterium tuberculosis H37Rv | 5e (MIC: 3.12 µg/ml), 5g (MIC: 6.25 µg/ml), 5m (MIC: 6.25 µg/ml) | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | P24 and P25 showed 8-fold higher potency than the initial hit | researchgate.net |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Mycobacterium tuberculosis H37Rv | 9i, 9k, 9l, 9o, and 9p were most effective | mdpi.com |

Neurological and Central Nervous System Activities

Adenosine Receptor Antagonism

Analogs of this compound have been extensively studied as antagonists of adenosine receptors, which are implicated in various neurological conditions. A series of compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold were synthesized and evaluated for their affinity to human A2A and A1 adenosine receptors. nih.gov Several of these compounds displayed nanomolar binding affinities for both receptors. nih.gov

One particularly potent compound, 11o, exhibited high binding activities with a Ki of 13.3 nM for the human A2A receptor and 55 nM for the human A1 receptor. nih.gov It also demonstrated full antagonism with IC50 values of 136 nM and 98.8 nM for the hA2A and hA1 receptors, respectively. nih.gov This dual antagonism suggests its potential as a therapeutic agent for conditions like Parkinson's disease, where modulation of the adenosinergic system is a key therapeutic strategy. nih.gov

The structure-activity relationships of various pyrazolo derivatives as adenosine receptor antagonists have been a subject of extensive research. Nonxanthine pyrazolo derivatives, including pyrazolo-[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidines and pyrazolo-[3,4-d]pyrimidines, have shown good potency and a broad range of selectivity towards different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govacs.org For instance, SCH 58261, a pyrazolo-triazolo-pyrimidine, is a well-known potent and selective A2A receptor antagonist. acs.org

Table 3: Adenosine Receptor Antagonism of a Selected 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Analog (Compound 11o)

| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (IC50) | Reference |

| Human A2A | 13.3 nM | 136 nM | nih.gov |

| Human A1 | 55 nM | 98.8 nM | nih.gov |

Voltage-Gated Sodium Channel (NaV1.7) Inhibition

The voltage-gated sodium channel NaV1.7 is a key target for the development of novel analgesics, as it plays a crucial role in pain perception. mdpi.commdpi.com While direct studies on this compound itself as a NaV1.7 inhibitor are limited, the broader class of pyrazole-containing compounds has been explored for this activity. The development of isoform-selective NaV1.7 inhibitors is a significant goal to avoid off-target effects, such as those on the cardiac NaV1.5 channel. ekb.eg

Research into NaV1.7 inhibitors has led to the discovery of compounds that bind to a unique, extracellularly accessible site on the fourth voltage-sensing domain (VSD4) of the channel. mdpi.com These inhibitors exhibit a high degree of state-dependence, meaning they potently block the channel only when VSD4 is in its activated conformation. mdpi.com This mechanism allows for a high level of selectivity for NaV1.7 over other sodium channel isoforms. mdpi.com

Aminopyrimidinones are another class of compounds that have been optimized as potent and state-dependent NaV1.7 antagonists. nih.gov Through structural modifications, researchers have been able to improve the potency and pharmacokinetic properties of these compounds. nih.gov

Anticonvulsant Properties

The pyrazole scaffold is a common feature in compounds exhibiting anticonvulsant activity. mdpi.com A variety of 1,3,5-trisubstituted pyrazolines have been synthesized and shown to possess anticonvulsant properties. These compounds have been evaluated for their ability to protect against seizures induced by various methods.

The broad pharmacological profile of pyrazole derivatives makes them attractive candidates for the development of new antiepileptic drugs. The diverse synthetic pathways available for pyrazole derivatives allow for the creation of a large number of molecules that can be screened for their anticonvulsant effects. mdpi.com

Metabolic Disorder Interventions

Recent studies have highlighted the potential of this compound analogs in the management of metabolic disorders, particularly type 2 diabetes. A series of acyl pyrazole sulfonamides were synthesized and evaluated for their α-glucosidase inhibitory activity, an important target for controlling postprandial hyperglycemia. frontiersin.org All the synthesized compounds exhibited greater potency against α-glucosidase than the standard drug, acarbose, with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a, in particular, showed the highest activity with an IC50 of 1.13 ± 0.06 µM. frontiersin.org

In another study, two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov Pyz-1 and Pyz-2 had IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM for α-glucosidase inhibition, and 119.3 ± 0.75 µM and 120.2 ± 0.68 µM for α-amylase inhibition, respectively. nih.gov

Furthermore, indenopyrazol-4(1H)-ones have been investigated for their type II diabetes inhibitory activity. nih.gov Compound 4e was found to be a more potent α-glucosidase inhibitor (IC50 = 6.71 μg/mL) than acarbose (IC50 = 9.35 μg/mL), while compound 4i showed good inhibitory activity against α-amylase (IC50 = 11.90 μg/mL) compared to acarbose (IC50 = 22.87 μg/mL). nih.gov

Beyond diabetes, certain 5-hydroxy pyrazole derivatives have been synthesized and evaluated as potential antihyperlipidemic agents by inhibiting cholesterol absorption. ijsdr.org Some of these new derivatives showed promising effects in reducing total cholesterol levels in hamsters. ijsdr.org

Table 4: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Pyrazole Analogs

| Compound/Series | Enzyme | IC50 Value | Reference |

| Acyl pyrazole sulfonamides (5a-k) | α-Glucosidase | 1.13 - 28.27 µM | frontiersin.org |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 µM | nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Amylase | 119.3 ± 0.75 µM | nih.gov |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Glucosidase | 95.85 ± 0.92 µM | nih.gov |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | 120.2 ± 0.68 µM | nih.gov |

| Indenopyrazol-4(1H)-one (4e) | α-Glucosidase | 6.71 μg/mL | nih.gov |

| Indenopyrazol-4(1H)-one (4i) | α-Amylase | 11.90 μg/mL | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes Mellitus

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner. nih.gov The pyrazole nucleus has been identified as a key structural motif in the design of potent DPP-4 inhibitors.

A study focused on pyrazole-incorporated thiosemicarbazones revealed significant DPP-4 inhibitory activity. nih.gov In this research, a series of novel thiosemicarbazones were synthesized by reacting aromatic aldehydes with 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide. nih.gov The resulting compounds were evaluated for their ability to inhibit DPP-4 using a fluorescence-based assay. One of the most potent compounds identified was 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, which exhibited a half-maximal inhibitory concentration (IC50) value of 1.266 ± 0.264 nM. This was found to be more potent than the well-established DPP-4 inhibitor, sitagliptin (IC50 = 4.380 ± 0.319 nM). nih.gov

The inclusion of the pyrazole ring is thought to be crucial for the inhibitory activity, as it can engage in π-cation interactions with arginine (Arg358) and tyrosine (Tyr666) residues within the S1 and S2 pockets of the DPP-4 active site. researchgate.net Further modifications, such as the incorporation of a β-amino acid side chain, have also been shown to enhance the affinity of pyrazole derivatives for the DPP-IV enzyme. researchgate.net

Enzyme Inhibition in Key Metabolic Pathways

Beyond DPP-IV, analogs of this compound have been shown to inhibit a variety of other enzymes involved in key metabolic and signaling pathways.

Acetylcholinesterase (AChE), Carbonic Anhydrase (hCA), and α-Glycosidase (α-GlyIs): Certain pyrazole analogs featuring a para-bromophenyl radical have been identified as inhibitors of these metabolic enzymes, which are relevant targets in the context of neurodegenerative disorders. The degree of phenyl substitution on the pyrazole ring appears to influence the specific enzyme inhibition profile. nih.gov

Monoamine Oxidase (MAO): The 4,5-dihydro-1H-pyrazole structure has been recognized as a promising template for the development of MAO-A inhibitors, which are of interest for the treatment of depression. nih.gov

Cyclooxygenase (COX): Some pyrazole analogs are known to inhibit COX enzymes, which are involved in the synthesis of prostaglandins and are key targets for anti-inflammatory drugs. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A novel class of NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold has been discovered. These inhibitors, which act via a non-covalent mechanism, have potential applications in treating inflammatory conditions. acs.org

Bacterial N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): Pyrazole thioether analogs have been developed as inhibitors of the bacterial enzyme DapE, which is a potential target for new antibiotics. The most potent of these analogs demonstrated competitive inhibition with a Ki of 17.3 ± 2.8 μM. nih.gov

Antiparasitic Activities (e.g., Antileishmanial)